(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BNO4S and a molecular weight of 283.16 g/mol
Preparation Methods
The synthesis of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to its specific substituents, which can influence its reactivity and applications .
Properties
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-7-11(13(15)16)8-10(2)12(9)19(17,18)14-5-3-4-6-14/h7-8,15-16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGRLKZHUJREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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